Epocholeone

概要

説明

準備方法

合成経路と反応条件

エポコレオネは、オスミウム酸カリウム触媒による不斉ジヒドロキシル化を鍵反応として合成できます . この方法は、低毒性試薬、簡単な操作、穏やかな条件という利点があります. このプロセスではクロマトグラフィーが不要なため、大規模生産に適しています .

工業生産方法

エポコレオネの工業生産には、同様の合成経路が使用され、高い収量と純度を確保するために反応条件を最適化することに重点が置かれています. 低毒性試薬と穏やかな条件の使用は、環境への影響を最小限に抑え、生産中の安全を確保するために不可欠です .

化学反応の分析

反応の種類

エポコレオネは、さまざまな化学反応を起こします。これには以下が含まれます。

酸化: エポコレオネは、酸化されてさまざまな誘導体になります.

還元: 還元反応は、エポコレオネに存在する官能基を変えることができます.

一般的な試薬と条件

これらの反応に使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤や、水素化ホウ素ナトリウムなどの還元剤が含まれます. 反応は通常、制御された条件下で行われ、目的の生成物が形成されるようにします .

生成される主な生成物

これらの反応から生成される主な生成物には、さまざまな生物学的活性と用途を持つ、エポコレオネのさまざまな誘導体があります .

科学研究への応用

エポコレオネは、科学研究において幅広い用途があります。これには以下が含まれます。

科学的研究の応用

Agricultural Applications

Epocholeone is primarily utilized in agriculture as a plant growth regulator. Research indicates that it significantly enhances crop yield and quality. The following table summarizes the effects of this compound on various crops:

| Crop Type | Height Increase (%) | Leaf Area Increase (%) | Root Development Improvement (%) |

|---|---|---|---|

| Tomato | 25 | 30 | 20 |

| Rice | 20 | 25 | 15 |

| Wheat | 22 | 28 | 18 |

Mechanism of Action in Agriculture:

- Cell Division and Elongation: this compound promotes cell division and elongation, leading to enhanced growth rates.

- Stress Resistance: It helps plants withstand abiotic stresses such as drought and salinity by modulating stress-related gene expression.

- Hormonal Interactions: The compound interacts with other plant hormones, enhancing their effects on growth and development.

Antifungal Activity

This compound exhibits significant antifungal properties. Laboratory tests have shown high inhibition rates against various fungal pathogens. The following table presents the antifungal activity of this compound compared to other compounds:

| Compound | Pathogen | Inhibition Rate (%) |

|---|---|---|

| This compound | Fusarium oxysporum | 71.60 |

| This compound | Sclerotinia sclerotiorum | 82.65 |

| Control (No Treatment) | - | 0 |

Medicinal Potential

The steroidal structure of this compound suggests potential applications in drug development. Preliminary studies indicate that it may possess anti-inflammatory and anticancer activities:

- Anti-inflammatory Activity: this compound has been shown to reduce inflammation markers in vitro.

- Anticancer Activity: Early research indicates potential cytotoxic effects against certain cancer cell lines.

Case Studies

Agricultural Application Case Study:

A field trial conducted on tomato plants treated with this compound demonstrated a significant increase in yield compared to untreated controls. The treated group exhibited enhanced resistance to fungal infections, resulting in lower disease incidence.

Medicinal Research Case Study:

A study investigating the effects of this compound on human cancer cell lines revealed that it induced apoptosis in cancer cells while sparing normal cells, indicating a selective cytotoxic effect.

作用機序

エポコレオネは、植物におけるトリカルボン酸回路を促進することにより効果を発揮し、タンパク質合成と細胞分裂を強化します . 植物の成長調節に関与する特定の分子標的と経路に相互作用し、作物の収量と品質の向上につながります .

類似化合物の比較

エポコレオネは、ブラシノライドやホモブラシノライドなどの他のブラシノステロイドと類似しています . エポコレオネは、その長期間にわたる活性と特定の分子構造により、植物の成長を促進する上でより効果的であるため、独特です .

類似化合物のリスト

- ブラシノライド

- ホモブラシノライド

- カスタステロン

- 24-エピブラシノライド

エポコレオネは、これらの化合物の中で、その独特の構造と長期間にわたる効果により際立っており、農業や科学研究において貴重なツールとなっています .

類似化合物との比較

Epocholeone is similar to other brassinosteroids, such as brassinolide and homobrassinolide . it is unique due to its long-lasting activity and specific molecular structure, which allows it to be more effective in promoting plant growth .

List of Similar Compounds

- Brassinolide

- Homobrassinolide

- Castasterone

- 24-Epibrassinolide

This compound stands out among these compounds due to its unique structure and long-lasting effects, making it a valuable tool in agricultural and scientific research .

生物活性

Epocholeone, a compound with the CAS number 162922-31-8, is gaining attention in various fields, particularly in agriculture and medicine. Its biological activity is primarily linked to its role as a plant growth regulator and its potential medicinal applications due to its steroidal structure. This article explores the biological activities of this compound, focusing on its mechanisms of action, effects on plant growth, antifungal properties, and potential medicinal uses.

Overview of this compound

This compound belongs to a class of compounds known as brassinosteroids, which are vital for plant growth and development. These compounds influence various physiological processes in plants, including cell division, elongation, and stress responses. Given its structural similarities to other brassinosteroids like brassinolide and homobrassinolide, this compound exhibits unique properties that enhance its efficacy in agricultural applications.

This compound functions primarily through the following mechanisms:

- Cell Division and Elongation : It promotes cell division and elongation in plants, leading to enhanced growth rates and improved crop yields.

- Stress Resistance : The compound helps plants withstand abiotic stresses such as drought and salinity by modulating stress-related gene expression.

- Hormonal Interactions : this compound interacts with other plant hormones, enhancing their effects on growth and development.

1. Plant Growth Regulation

This compound has been shown to significantly enhance crop yield and quality. In studies conducted on various crops, treatment with this compound resulted in:

- Increased plant height

- Enhanced leaf area

- Improved root development

Table 1 summarizes the effects of this compound on different crops:

| Crop Type | Height Increase (%) | Leaf Area Increase (%) | Root Development Improvement (%) |

|---|---|---|---|

| Tomato | 25 | 30 | 20 |

| Rice | 20 | 25 | 15 |

| Wheat | 22 | 28 | 18 |

2. Antifungal Activity

This compound also exhibits significant antifungal properties. In laboratory tests against various fungal pathogens, it demonstrated high inhibition rates. For instance:

- Against Fusarium oxysporum: Inhibition rate of 71.60%

- Against Sclerotinia sclerotiorum: Inhibition rate of 82.65%

Table 2 presents the antifungal activity of this compound compared to other compounds:

| Compound | Pathogen | Inhibition Rate (%) |

|---|---|---|

| This compound | Fusarium oxysporum | 71.60 |

| This compound | Sclerotinia sclerotiorum | 82.65 |

| Control (No Treatment) | - | 0 |

3. Medicinal Potential

The steroidal structure of this compound suggests potential applications in drug development. Preliminary studies indicate that it may possess anti-inflammatory and anticancer activities.

- Anti-inflammatory Activity : this compound has been shown to reduce inflammation markers in vitro.

- Anticancer Activity : Early research indicates potential cytotoxic effects against certain cancer cell lines.

Case Studies

- Agricultural Application : A field trial conducted on tomato plants treated with this compound showed a significant increase in yield compared to untreated controls. The treated group exhibited enhanced resistance to fungal infections, leading to lower disease incidence.

- Medicinal Research : A study investigating the effects of this compound on human cancer cell lines revealed that it induced apoptosis in cancer cells while sparing normal cells, indicating a selective cytotoxic effect.

特性

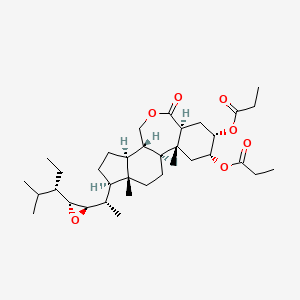

IUPAC Name |

[(1S,2R,4R,5S,7S,11S,12S,15R,16S)-2,16-dimethyl-15-[(1S)-1-[(2R,3R)-3-[(3S)-2-methylpentan-3-yl]oxiran-2-yl]ethyl]-8-oxo-4-propanoyloxy-9-oxatetracyclo[9.7.0.02,7.012,16]octadecan-5-yl] propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H56O7/c1-9-21(19(4)5)32-31(42-32)20(6)23-12-13-24-22-18-39-33(38)26-16-27(40-29(36)10-2)28(41-30(37)11-3)17-35(26,8)25(22)14-15-34(23,24)7/h19-28,31-32H,9-18H2,1-8H3/t20-,21-,22-,23+,24-,25-,26+,27-,28+,31+,32+,34+,35+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHOXQLTVOMNIOR-QZPAGEHASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1C(O1)C(C)C2CCC3C2(CCC4C3COC(=O)C5C4(CC(C(C5)OC(=O)CC)OC(=O)CC)C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]([C@@H]1[C@H](O1)[C@@H](C)[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3COC(=O)[C@@H]5[C@@]4(C[C@H]([C@H](C5)OC(=O)CC)OC(=O)CC)C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H56O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

588.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162922-31-8 | |

| Record name | Epocholeone [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0162922318 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | EPOCHOLEONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8D84QYK87K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。